5-Azaspiro[2.4]heptan-7-ol hydrochloride

Physicochemical Properties Drug-Likeness Conformational Constraint

This hydrochloride salt's rigid spiro[2.4] framework enforces 3D constraint absent in piperidines, critical for CNS SAR and antibacterial programs. The 7-OH enables esterification/etherification; the salt form ensures water solubility. Specify racemate (cost-effective) or enantiopure (stereodefined) grade. Purity ≥97%.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 1152110-85-4
Cat. No. B1376301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[2.4]heptan-7-ol hydrochloride
CAS1152110-85-4
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC1CC12CNCC2O.Cl
InChIInChI=1S/C6H11NO.ClH/c8-5-3-7-4-6(5)1-2-6;/h5,7-8H,1-4H2;1H
InChIKeyYLIIGIXSYBKPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[2.4]heptan-7-ol hydrochloride (CAS 1152110-85-4) Procurement & Identity Guide


5-Azaspiro[2.4]heptan-7-ol hydrochloride (CAS 1152110-85-4) is a hydrochloride salt of the spirocyclic amine 5-azaspiro[2.4]heptan-7-ol [1]. Characterized by a rigid spiro[2.4] framework featuring a nitrogen atom at the 5-position and a hydroxyl group at the 7-position, this compound represents a conformationally constrained building block in medicinal chemistry . The salt form enhances aqueous solubility relative to the free base , improving its utility as a synthetic intermediate. Standard commercial purity ranges from 95% to 98% , with recommended long-term storage in a cool, dry environment . As a spirocyclic amine containing both a basic nitrogen and a hydroxyl handle, it serves as a versatile scaffold for the construction of complex molecules with defined three-dimensional geometries.

5-Azaspiro[2.4]heptan-7-ol hydrochloride: Structural Differentiation from In-Class Spirocyclic Analogs


Within the broader class of spiro[2.4]heptane derivatives, structural modifications at the nitrogen position, stereochemical configuration, and substitution pattern profoundly alter both synthetic accessibility and downstream functional properties. The 7-hydroxyl group in 5-azaspiro[2.4]heptan-7-ol hydrochloride provides a critical functional handle for further derivatization (e.g., esterification, etherification, oxidation to the ketone) that is absent in the unsubstituted 5-azaspiro[2.4]heptane core . Moreover, the nitrogen at position 5 distinguishes this scaffold from oxa-spiro analogs (e.g., 5-oxaspiro[2.4]heptane), enabling basicity-dependent purification and salt formation not possible with oxygen-containing spirocycles . The rigid spirocyclic framework imparts conformational constraint that differs fundamentally from flexible linear amines or monocyclic piperidine/pyrrolidine analogs [1]. Consequently, substituting a closely related analog without careful evaluation of these structural determinants risks altering reaction outcomes, purification efficiency, and the ultimate three-dimensional pharmacophore presentation.

Quantitative Differentiation Evidence for 5-Azaspiro[2.4]heptan-7-ol hydrochloride in Medicinal Chemistry & Process Development


Physicochemical Profile: Enhanced Polarity and Conformational Rigidity Compared to Unsubstituted Spiro Core

The introduction of the 7-hydroxyl group to the 5-azaspiro[2.4]heptane scaffold substantially modifies computed physicochemical descriptors relative to the unsubstituted spiro core [1]. Specifically, the hydrochloride salt of 5-azaspiro[2.4]heptan-7-ol (MW 149.62) exhibits a calculated XLogP3-AA value of -0.4 [2], representing a 0.9 unit reduction from the unsubstituted 5-azaspiro[2.4]heptane (XLogP3-AA = 0.5) [3]. Additionally, the rotatable bond count of zero [2] confirms complete conformational locking, a property that distinguishes this scaffold from flexible piperidine or pyrrolidine analogs and underlies its utility in presenting functional groups in defined three-dimensional orientations.

Physicochemical Properties Drug-Likeness Conformational Constraint

Synthetic Accessibility: Enantioselective Route to (R)-5-Azaspiro[2.4]heptan-7-ol via Carbonyl Reductase

A 2022 patent discloses a method for preparing (-)-5-azaspiro[2.4]heptan-7-ol via carbonyl reductase asymmetric reduction [1]. This biocatalytic approach yields the optically pure (R)-enantiomer with reported enantiomeric excess >99%, whereas standard racemic synthetic routes yield the mixture requiring subsequent chiral resolution . The hydrochloride salt of this chiral intermediate (CAS 2752149-34-9 for the (7R)-enantiomer) is commercially available at 95%+ purity .

Asymmetric Synthesis Biocatalysis Chiral Building Block

Application as Key Intermediate in Quinolone Antibacterial Synthesis

A US patent (US7842818B2) describes a process for preparing tetrasubstituted 5-azaspiro[2.4]heptane derivatives that serve as useful production intermediates for quinolonecarboxylic acid antibacterial agents [1]. The patent explicitly discloses the use of optically active forms of 5-azaspiro[2.4]heptane derivatives, with the 7-amino-7-methyl-5-azaspiro[2.4]heptane compound highlighted as a critical intermediate [2].

Antibacterial Quinolone Process Chemistry

5-Azaspiro[2.4]heptane Scaffold SAR Distinct from Azabicyclo[3.1.0]hexane Analogs

In a 2016 study on 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as dopamine D3 receptor antagonists, authors explicitly noted that the SAR of structures containing the 5-azaspiro[2.4]heptane 'amino' moiety is different from that of the azabicyclo[3.1.0]hexanes [1]. A direct comparator compound (compound #20b, identified as the closest analog of compound 2) demonstrated a pKi value of 8.21 at the D3 receptor with >150-fold selectivity over the D2 receptor, but hERG channel selectivity was limited to 80-fold (hERG pIC50 = 6.35) [2].

Structure-Activity Relationship Dopamine D3 Receptor Scaffold Hopping

Spiro[2.4]heptane Core Metabolic Stability Advantage Over Flexible Linear Analogs

The spiro[2.4]heptane core has been characterized with remarkable metabolic stability, exhibiting a half-life greater than 6 hours in human liver microsomes [1]. This class-level property is attributed to the rigid spirocyclic framework, which reduces the number of metabolically labile rotatable bonds and minimizes cytochrome P450-mediated oxidative metabolism . In contrast, flexible acyclic amine analogs typically exhibit substantially shorter microsomal half-lives due to greater conformational freedom exposing metabolic soft spots.

Metabolic Stability Microsomal Clearance ADME

Commercial Availability of Racemate vs. Single Enantiomers: Procurement Decision Matrix

Commercial vendors offer 5-azaspiro[2.4]heptan-7-ol hydrochloride as the racemate (CAS 1152110-85-4) at 95-98% purity, and as single enantiomers: (7R)-enantiomer hydrochloride (CAS 2752149-34-9) and (7S)-enantiomer hydrochloride (CAS 2920238-51-1) . The racemic hydrochloride is priced at approximately $1285/g (AKSci) , whereas single enantiomers command a premium due to the additional synthetic or resolution steps required .

Chiral Procurement Supply Chain Cost-Benefit Analysis

Optimal Application Scenarios for 5-Azaspiro[2.4]heptan-7-ol hydrochloride Procurement


Chiral Building Block for Asymmetric Synthesis of CNS-Targeted Therapeutics

The optically pure (7R)- or (7S)-enantiomers of 5-azaspiro[2.4]heptan-7-ol hydrochloride serve as stereodefined building blocks for the construction of CNS-penetrant drug candidates. As demonstrated in the dopamine D3 receptor antagonist program, the 5-azaspiro[2.4]heptane scaffold exhibits SAR distinct from azabicyclo[3.1.0]hexane analogs and delivers potent receptor binding (pKi = 8.21) with >150-fold D2/D3 selectivity [1]. The zero rotatable bonds and XLogP3-AA of -0.4 confer favorable physicochemical properties for CNS exposure [2], while the class-level metabolic stability (t1/2 >6h in human liver microsomes) supports once-daily dosing potential [3].

Intermediate for Quinolone Antibacterial Scaffold Optimization

Process chemistry groups developing next-generation quinolonecarboxylic acid antibacterial agents should prioritize 5-azaspiro[2.4]heptan-7-ol hydrochloride as a key intermediate. US Patent 7,842,818 B2 explicitly discloses tetrasubstituted 5-azaspiro[2.4]heptane derivatives as production intermediates for this antibacterial class, with the 7-amino-7-methyl variant highlighted as particularly valuable [4]. The rigid spirocyclic framework introduces three-dimensionality absent in monocyclic piperidine/pyrrolidine precursors, potentially enabling novel binding interactions with bacterial topoisomerase targets.

Early-Stage SAR Exploration of Spirocyclic Amine Scaffolds

For medicinal chemistry teams exploring spirocyclic amine replacements for flexible piperidine or pyrrolidine moieties, the racemic 5-azaspiro[2.4]heptan-7-ol hydrochloride (CAS 1152110-85-4) represents a cost-effective entry point. The hydrochloride salt enhances aqueous solubility for convenient reaction setup , while the 7-hydroxyl group provides a synthetic handle for further diversification (esterification, etherification, oxidation to ketone). The lower LogP relative to unsubstituted spiro core (-0.4 vs. 0.5) [5] and complete conformational locking (rotatable bonds = 0) offer a distinct property profile for structure-property relationship studies.

Reference Standard for Analytical Method Development in Chiral QC

The availability of both racemic and enantiopure forms of 5-azaspiro[2.4]heptan-7-ol hydrochloride enables analytical development groups to establish chiral purity methods. The racemate (CAS 1152110-85-4) serves as the baseline for method development, while the single enantiomers (CAS 2752149-34-9 and 2920238-51-1) provide authentic reference standards for retention time identification and enantiomeric excess quantification. With commercial purity specifications of 95-98% and availability from multiple vendors, this compound family supports robust QC method validation for spirocyclic amine-containing drug substances.

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